2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid
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Overview
Description
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid is a compound that combines the properties of guanidine and pyridine moieties. This compound is often used in various chemical and biological applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)guanidine typically involves the reaction of pyridine-2-carboxaldehyde with guanidine under specific conditions. One common method is the one-pot synthesis, which involves the use of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient approach to obtaining diverse guanidines in high yields.
Industrial Production Methods
Industrial production of 2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methylamine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-fibrotic agents.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds and interact with various biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
N,N’-Disubstituted guanidines: Known for their diverse biological activities and applications in organocatalysis.
Cyclic guanidines: Such as 2-aminoimidazolines, which have unique properties and applications in medicinal chemistry.
Uniqueness
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid is unique due to its combination of guanidine and pyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
24113-64-2 |
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Molecular Formula |
C14H22N8O4S |
Molecular Weight |
398.44 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C7H10N4.H2O4S/c2*8-7(9)11-5-6-3-1-2-4-10-6;1-5(2,3)4/h2*1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) |
InChI Key |
QRIPRHNUWYFWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN=C(N)N.C1=CC=NC(=C1)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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